2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Description

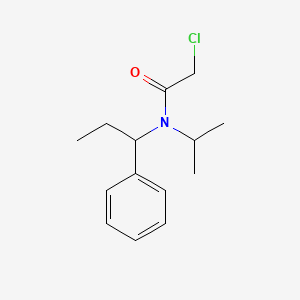

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with chlorine at the α-carbon and branched alkyl/aryl groups (isopropyl and 1-phenyl-propyl) on the nitrogen atom. Chloroacetamides are widely studied for applications in agrochemicals (e.g., herbicides) and pharmaceuticals, where substituents on the nitrogen and chlorine position critically influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-chloro-N-(1-phenylpropyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJBIVTVTYNAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H18ClN

- Molecular Weight : 239.75 g/mol

This structure features a chloro group, an isopropyl moiety, and a phenyl-propyl substituent, which may contribute to its unique biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can alter enzymatic activities and receptor signaling pathways, leading to various biological effects such as anti-inflammatory and antifungal activities .

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It may bind to receptors that modulate physiological responses, such as pain and inflammation.

Antifungal Activity

Recent studies have demonstrated the antifungal potential of related compounds like 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) was reported to range from 128 to 256 µg/mL, indicating significant antifungal activity .

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | 128 - 256 | 512 - 1024 | Up to 92 |

| Amphotericin B | - | - | - |

| Fluconazole | - | - | - |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Its ability to inhibit cyclooxygenase (COX) enzymes may contribute to its anti-inflammatory properties. Research on similar derivatives indicates that structural modifications lead to enhanced COX inhibitory activity .

Case Study 1: Antifungal Efficacy

In a study evaluating the efficacy of 2-chloro-N-phenylacetamide against fluconazole-resistant strains, the compound exhibited significant inhibition of biofilm formation and disruption of preformed biofilms. The study concluded that it could serve as a potential alternative for treating resistant fungal infections .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of acetamides, including those similar to this compound. The findings suggested that halogen substitutions on the aromatic rings significantly enhance biological activity against cancer cell lines .

Table 2: Structure-Activity Relationships

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anticancer | 29 - 187 |

| N-(3-methoxybenzyl)acetamide | Antiviral | Varies |

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

- 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide is primarily utilized as a herbicide. Its effectiveness against a wide range of weeds makes it valuable in agricultural practices, particularly in crop management systems. The compound acts by inhibiting specific growth processes in plants, leading to their eventual death.

Environmental Impact Studies

- Research has shown that the degradation of this compound in the environment is largely dependent on microbial activity. For instance, studies indicate that the half-life of propachlor in water can vary significantly based on microbial populations present, with some studies noting complete degradation within 33 days under optimal conditions . Understanding these dynamics is crucial for assessing the environmental risks associated with its use.

Medicinal Chemistry Applications

Anti-inflammatory Research

- Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Preliminary findings suggest that derivatives of this compound exhibit significant inhibitory effects on COX-1 and COX-2 activities, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR) Studies

Investigating Efficacy

- The efficacy of this compound and its derivatives has been assessed through various bioassays. For example, studies have reported IC50 values indicating the concentration required to inhibit 50% of COX enzyme activity. Compounds derived from this structure have shown promising results comparable to established NSAIDs like celecoxib and diclofenac .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 | 2.16 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Diclofenac | 6.74 | 1.10 | 6.12 |

Case Studies and Research Findings

In Vivo and In Vitro Studies

- Various studies have investigated the anti-inflammatory effects of this compound using both in vitro assays and in vivo models such as carrageenan-induced paw edema tests in rats . These studies demonstrate that certain derivatives not only inhibit COX enzymes but also reduce inflammatory markers significantly.

Safety and Toxicity Assessments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide with key analogs from the evidence:

Key Observations :

- Substituent Effects : The presence of bulky aryl groups (e.g., 1-phenyl-propyl) in the target compound likely enhances lipophilicity compared to simpler analogs like 2-chloro-N-phenylacetamide. This may improve membrane permeability in biological systems but reduce aqueous solubility .

- Chlorine Position : The α-chloro substitution (common in all listed compounds) is critical for electrophilic reactivity, enabling nucleophilic displacement reactions in agrochemical modes of action .

Physicochemical Properties

- Boiling Point and Volatility : The trifluoromethyl analog () exhibits a boiling point of 337°C, suggesting that the target compound, with a similarly bulky substituent, may also have high thermal stability.

- Hydrogen Bonding: In 2-chloro-N-phenylacetamide, antiparallel alignment of N–H and C=O groups facilitates intermolecular hydrogen bonding, forming infinite chains in the crystal lattice .

Preparation Methods

Two-Step Alkylation via Chloroacetyl Chloride Intermediate

The most widely documented approach involves a two-step process:

-

Formation of 2-chloro-N-isopropylacetamide : Chloroacetyl chloride reacts with isopropylamine in dichloromethane (DCM) at 0–20°C, using potassium carbonate as a base to neutralize HCl byproducts. Propan-2-amine (5.9 g, 0.1 mol) and chloroacetyl chloride (11.1 g, 0.1 mol) yield 6.3 g (68%) of 2-chloro-N-isopropylacetamide as a light yellow oil.

-

Introduction of 1-phenyl-propyl group : The intermediate undergoes nucleophilic substitution with 1-phenyl-propylamine in acetonitrile at 80–85°C, catalyzed by potassium iodide and potassium carbonate. This method mirrors protocols for analogous arylpiperazine derivatives, achieving yields of 66–70% after recrystallization.

Key Data :

One-Pot Heterogeneous Reaction System

A patent-derived method employs a heterogeneous system with aqueous NaOH and toluene to minimize side reactions. Chloroacetyl chloride is added dropwise to a mixture of isopropylamine and 1-phenyl-propylamine at 20–30°C, followed by gradual NaOH addition to liberate free amine from its hydrochloride salt. This approach avoids excess amine use and achieves 85% yield by solubilizing NaCl in water.

Advantages :

-

Eliminates need for cryogenic conditions.

-

Reduces amine waste via in-situ regeneration.

Reaction Conditions :

-

Solvent: Toluene/water (1:1).

-

Base: 15% aqueous NaOH.

-

Temperature: 20–30°C.

Copper-Catalyzed Coupling for Steric Challenging Substitutions

For sterically hindered substrates, a copper(II) chloride-catalyzed coupling adapts protocols from quinazoline syntheses. 2-Chloro-N-isopropylacetamide reacts with 1-phenyl-propyl bromide in ethanol at 80–85°C, using CuCl₂·2H₂O to facilitate Ullmann-type coupling. This method yields 70–75% product but requires post-reaction quenching with water to isolate the solid.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 1.20 (d, J=6.8 Hz, 6H, isopropyl CH₃), 3.18 (s, 2H, COCH₂), 4.14–4.02 (m, 1H, isopropyl CH).

Mechanistic Insights and Optimization Strategies

Nucleophilic Substitution Dynamics

The reaction of chloroacetyl chloride with amines proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the isopropyl group necessitates higher temperatures (80–85°C) for the second substitution.

Solvent and Base Selection

-

Dichloromethane : Ideal for initial amidation due to low polarity, reducing side reactions.

-

Acetonitrile : Enhances nucleophilicity in coupling reactions via polar aprotic effects.

-

Potassium Carbonate : Preferred over NaOH for milder pH control, minimizing hydrolysis of chloroacetyl chloride.

Challenges and Mitigation Approaches

Steric Hindrance in Di-Substitution

The bulkiness of isopropyl and 1-phenyl-propyl groups slows the second amidation step. Solutions include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatics, as demonstrated in chloroacetamide derivatives (e.g., 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide). Key steps include:

- Reacting chloroacetyl chloride with substituted amines under controlled pH and temperature.

- Purification via column chromatography or recrystallization.

- Validation using IR and NMR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹ in IR; NH proton at δ 8–9 ppm in ¹H NMR) .

- Efficiency Metrics : Monitor reaction yield (>70%) and purity (>95% by HPLC).

Q. How should researchers characterize the structural and crystallographic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure (monoclinic, space group P2₁/n) with unit cell parameters: a = 11.919 Å, b = 7.804 Å, c = 12.378 Å, β = 98.96° .

- Spectroscopic Analysis : Use ¹³C NMR to confirm carbonyl (C=O) at ~170 ppm and aromatic carbons at 120–140 ppm.

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C indicates stability for storage) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store in airtight containers at 4°C, away from oxidizing agents.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite); rinse exposed skin with 0.1 M sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model reaction intermediates and transition states. Optimize pathways using B3LYP/6-31G(d) basis sets.

- Machine Learning (ML) : Train models on existing chloroacetamide datasets to predict regioselectivity in alkylation reactions. Tools like ICReDD’s reaction path search methods reduce experimental trial-and-error .

- Validation : Compare computed vs. experimental NMR/IR spectra (RMSD <5% acceptable).

Q. What strategies resolve contradictions in bioactivity data between similar chloroacetamide derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Map substituent effects (e.g., isopropyl vs. methyl groups) on biological targets using in vitro assays (e.g., enzyme inhibition IC₅₀).

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers. For example, phenyl vs. thienyl substituents may alter hydrophobicity (logP) by ~0.5 units, affecting membrane permeability .

- Experimental Replication : Validate conflicting results under standardized conditions (pH 7.4, 37°C).

Q. How can advanced separation techniques improve the purification of stereoisomers or byproducts in synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers (e.g., α = 1.2–1.5).

- Membrane Technologies : Apply nanofiltration (MWCO 200–300 Da) to remove low-molecular-weight impurities (<5% residual by LC-MS) .

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to maximize crystal purity (PXRD ≥98%).

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.